molecular formula C18H23ClIN3O3S B2467464 N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide CAS No. 181481-45-8

N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide

Cat. No.: B2467464
CAS No.: 181481-45-8
M. Wt: 523.81
InChI Key: BNTRNCNLVVLOFR-STZFKDTASA-N
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Description

“N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N’-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information available on the synthesis of this exact compound, related compounds such as N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been synthesized in one pot from 4-chloroaniline under solvent-free conditions . These compounds have been developed as chemoselective N-acylation reagents .

Scientific Research Applications

  • Catalytic Asymmetric Hydroboration :

    • Electrophilic amination of catecholboronate esters, including those similar to the compound , was explored in the asymmetric hydroboration of vinylarenes. This research highlights the potential application in asymmetric synthesis, a critical aspect of drug development and fine chemical manufacturing (Knight et al., 1997).
  • Synthesis of Indolocarbazoles :

    • The compound's structure is relevant to the synthesis of indolocarbazoles, which are important for the synthesis of fused dimeric indole alkaloids like staurosporinone. This indicates its potential application in creating complex organic structures which could have pharmaceutical relevance (Magnus et al., 1983).
  • Antimicrobial Agent Synthesis :

    • Research into the synthesis and characterization of new quinazolines, which have potential as antimicrobial agents, involves compounds structurally similar to N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide. This suggests its potential in the development of new antimicrobial compounds (Desai et al., 2007).
  • Drug Metabolism Studies :

    • In drug metabolism studies, similar compounds have been used as model substances. For instance, a study using Actinoplanes missouriensis for biocatalysis in drug metabolism research utilized related compounds, indicating the potential application of this compound in studying and understanding drug metabolism (Zmijewski et al., 2006).
  • Herbicide Degradation Research :

    • Compounds with similar structures have been studied in the context of herbicide degradation. For example, a study on the degradation of chlorimuron-ethyl by Aspergillus niger highlights the potential use of this compound in environmental chemistry and bioremediation research (Sharma et al., 2012).

Safety and Hazards

The safety and hazards associated with this compound are not available in the searched resources .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(4-methoxyphenyl)-N-methylethanimidamide in the presence of a base to form the intermediate N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide. The intermediate is then treated with hydroiodic acid to form the final product N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "N-(4-methoxyphenyl)-N-methylethanimidamide", "Base", "Hydroiodic acid" ], "Reaction": [ "Step 1: 4-chlorobenzenesulfonyl chloride is added to a solution of N-(4-methoxyphenyl)-N-methylethanimidamide in the presence of a base.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 3: The intermediate N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide is isolated by filtration and washed with a suitable solvent.", "Step 4: The intermediate is then treated with hydroiodic acid to form the final product N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide.", "Step 5: The product is isolated by filtration and washed with a suitable solvent." ] }

CAS No.

181481-45-8

Molecular Formula

C18H23ClIN3O3S

Molecular Weight

523.81

IUPAC Name

N-[2-[(4-chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide

InChI

InChI=1S/C18H22ClN3O3S.HI/c1-14(21-16-6-8-17(25-3)9-7-16)22(2)13-12-20-26(23,24)18-10-4-15(19)5-11-18;/h4-11,20H,12-13H2,1-3H3;1H

InChI Key

BNTRNCNLVVLOFR-STZFKDTASA-N

SMILES

CC(=NC1=CC=C(C=C1)OC)N(C)CCNS(=O)(=O)C2=CC=C(C=C2)Cl.I

solubility

not available

Origin of Product

United States

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